molecular formula C30H28BF4N B8135736 9-Mesityl-2,7-dimethyl-10-phenylacridin-10-ium tetrafluoroborate

9-Mesityl-2,7-dimethyl-10-phenylacridin-10-ium tetrafluoroborate

Cat. No. B8135736
M. Wt: 489.4 g/mol
InChI Key: SBPUTXHOHXQDIT-UHFFFAOYSA-N
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Description

9-Mesityl-2,7-dimethyl-10-phenylacridin-10-ium tetrafluoroborate is a useful research compound. Its molecular formula is C30H28BF4N and its molecular weight is 489.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Mesityl-2,7-dimethyl-10-phenylacridin-10-ium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Mesityl-2,7-dimethyl-10-phenylacridin-10-ium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photocatalytic Oxygenation : It acts as an effective electron-transfer photocatalyst for the photocatalytic oxygenation of anthracenes and olefins with dioxygen. This process yields dioxygen-containing products like anthraquinone and dioxetane, which have potential applications in fuel (Kotani, Ohkubo, & Fukuzumi, 2004).

  • Dual Sensitizer : The compound serves as a dual sensitizer with efficient singlet oxygen formation and electron-transfer reaction under visible-light irradiation (Griesbeck & Cho, 2007).

  • Photodynamic Properties : When modified on gold nanoclusters, it shows promising photodynamic properties, benefiting from its electron-transfer state and intramolecular pi-pi interactions (Fukuzumi, Hanazaki, Kotani, & Ohkubo, 2010).

  • Solvatochromic Sensor Array : It has been used to create a solvatochromic sensor array for the visual discrimination of solvents and accurate identification of binary solvent mixtures (Du, Deng, & He, 2019).

  • Photoinduced Electron Transfer : The compound achieves a single-step photoinduced electron transfer, resulting in a longer lifetime and higher energy electron-transfer state than the natural photosynthetic reaction center (Fukuzumi, Kotani, Ohkubo, Ogo, Tkachenko, & Lemmetyinen, 2004).

  • Organic Light-Emitting Diode (OLED) Applications : Bipolar 9,9-dimethyl-9,10-dihydroacridine/imidazole-based materials, related to the compound, are highly efficient as emitters and hosts for solution-processed nondoped deep-blue OLEDs and green PhOLEDs (Reddy, Cho, Sree, & Jin, 2016).

  • Long-Lived Charge-Separated State : In mesoporous aluminosilicate, the electron-transfer state of this compound has an extremely long lifetime even at high temperatures and can both oxidize and reduce neighboring substances (Fukuzumi, Itoh, Suenobu, & Ohkubo, 2014).

properties

IUPAC Name

2,7-dimethyl-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N.BF4/c1-19-11-13-27-25(17-19)30(29-22(4)15-21(3)16-23(29)5)26-18-20(2)12-14-28(26)31(27)24-9-7-6-8-10-24;2-1(3,4)5/h6-18H,1-5H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPUTXHOHXQDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC2=C(C=C1)[N+](=C3C=CC(=CC3=C2C4=C(C=C(C=C4C)C)C)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Mesityl-2,7-dimethyl-10-phenylacridin-10-ium tetrafluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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